molecular formula C18H18N4O3S B2539136 N-(2,1,3-benzothiadiazol-4-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide CAS No. 2034242-55-0

N-(2,1,3-benzothiadiazol-4-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide

Cat. No.: B2539136
CAS No.: 2034242-55-0
M. Wt: 370.43
InChI Key: BBSKBVHDSYVJLW-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a complex organic compound that features a benzothiadiazole moiety, a pyridine ring, and an oxane (tetrahydropyran) group. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Introduction of the Oxane Group: This can be done through etherification reactions.

    Formation of the Carboxamide Group: This usually involves amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiadiazole moiety.

    Reduction: Reduction reactions could be used to modify the pyridine ring or the carboxamide group.

    Substitution: Various substitution reactions can occur, especially on the pyridine ring and the oxane group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Material Science: The compound could be used in the development of organic semiconductors or light-emitting diodes (LEDs).

    Catalysis: It might serve as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-cancer or anti-inflammatory agent.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-benzothiadiazol-4-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide: can be compared with other benzothiadiazole derivatives or pyridine carboxamides.

Uniqueness

    Structural Features: The combination of benzothiadiazole, pyridine, and oxane groups is unique and may confer specific properties.

    Biological Activity: Its unique structure might result in distinct biological activities compared to similar compounds.

Conclusion

This compound is a compound with potential applications in various fields

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-18(20-14-2-1-3-15-17(14)22-26-21-15)13-4-7-19-16(10-13)25-11-12-5-8-24-9-6-12/h1-4,7,10,12H,5-6,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSKBVHDSYVJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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